![molecular formula C17H22N2O3S B2469284 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1796947-83-5](/img/structure/B2469284.png)
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Its complex structure combines elements of bicyclic alkaloids and sulfonamide moieties, making it a valuable subject of study in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide generally involves multi-step reactions starting with the preparation of intermediate bicyclic alkaloids. The process includes:
Cyclization: : Formation of the bicyclic alkaloid through a Diels-Alder reaction.
N-alkylation: : Introducing the sulfonamide group by reacting with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Oxopropylation: : Adding the 3-oxopropyl group through Michael addition or similar reactions.
Reaction Conditions: : These reactions typically require controlled temperatures, specific solvents (such as dichloromethane or tetrahydrofuran), and catalysts or bases to facilitate the reactions. Purification of the product often involves recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, production might employ continuous flow reactors to optimize reaction conditions and increase yield. Industrial synthesis would focus on maximizing efficiency and scalability, possibly using automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide undergoes several types of chemical reactions:
Oxidation: : Can form sulfone derivatives.
Reduction: : Reduction of the carbonyl group to alcohol.
Substitution: : Nucleophilic substitution at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Utilization of reducing agents such as lithium aluminum hydride.
Substitution: : Employing nucleophiles like alkoxides or amines in solvents like ethanol.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Corresponding substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a scaffold for the synthesis of more complex molecules and for studying reaction mechanisms, particularly those involving bicyclic structures and sulfonamide chemistry.
Biology
It finds applications in biological research, especially in studying enzyme inhibition due to its sulfonamide group, which is known to inhibit certain enzymes.
Medicine
In medicine, compounds with similar structures are investigated for their potential therapeutic effects, such as antimicrobial and anti-inflammatory properties.
Industry
In industrial applications, this compound can be a precursor for the synthesis of materials with specific properties, such as enhanced stability or unique electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often enzymes, where the sulfonamide group can mimic the structure of the enzyme's natural substrate, leading to inhibition. The bicyclic alkaloid part may interact with additional targets, providing a multifaceted mode of action.
Comparison with Similar Compounds
When compared to other sulfonamides, N-(3-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide stands out due to its complex structure and dual functionality
Similar Compounds
N-(3-(Azabicycloalkyl)-3-oxopropyl)benzenesulfonamide
Bicyclic alkaloid-derived sulfonamides
N-(Oxopropyl)benzenesulfonamides
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide thus represents a fascinating intersection of complex organic synthesis, versatile chemical reactivity, and broad-spectrum scientific applications.
Properties
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-4-2-7-16(12-13)23(21,22)18-11-10-17(20)19-14-5-3-6-15(19)9-8-14/h2-5,7,12,14-15,18H,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDNWQLHOKDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2469207.png)
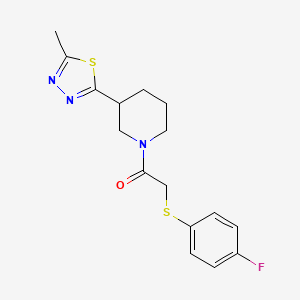
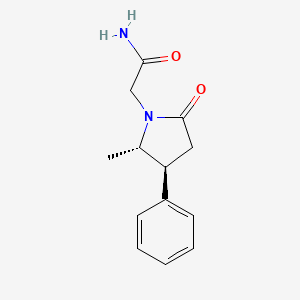
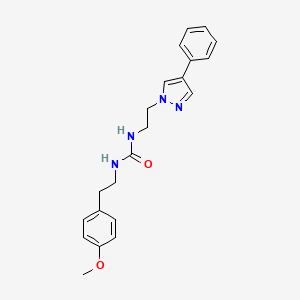
![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)
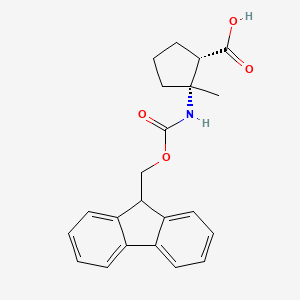
![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)
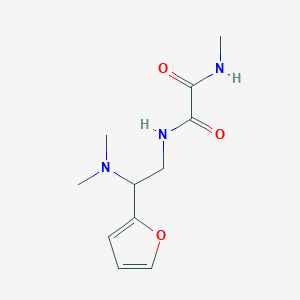
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)
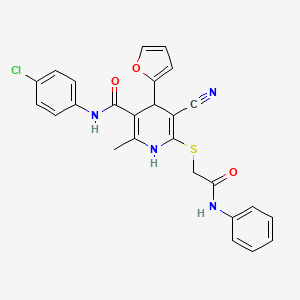

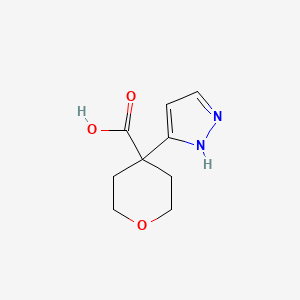
![4-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2469224.png)
